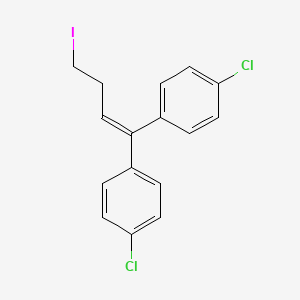
1,1'-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene) is an organic compound that features both iodine and chlorine substituents on a butene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene) typically involves the reaction of 4-iodobut-1-ene with 4-chlorobenzene under specific conditions. One common method involves the use of tert-butyl lithium in diethyl ether at low temperatures (around -78°C) followed by gradual warming to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the reactive nature of the iodine and chlorine substituents.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene) can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The double bond in the butene backbone can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation Reactions: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide would yield azido derivatives, while hydrogenation would result in the corresponding alkane.
Aplicaciones Científicas De Investigación
1,1’-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its ability to undergo various chemical modifications.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Possible applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,1’-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene) exerts its effects is largely dependent on the specific reactions it undergoes. The iodine and chlorine substituents can participate in various chemical interactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved would vary based on the specific application and chemical environment.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodobut-1-ene: A simpler compound with similar iodine functionality.
4-Chlorobut-1-ene: Similar structure but with chlorine instead of iodine.
1,1’-(4-Bromobut-1-ene-1,1-diyl)bis(4-chlorobenzene): A bromine analog of the compound.
Uniqueness
1,1’-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene) is unique due to the presence of both iodine and chlorine substituents, which provide distinct reactivity patterns and potential for diverse chemical transformations. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
Propiedades
Número CAS |
534619-11-9 |
|---|---|
Fórmula molecular |
C16H13Cl2I |
Peso molecular |
403.1 g/mol |
Nombre IUPAC |
1-chloro-4-[1-(4-chlorophenyl)-4-iodobut-1-enyl]benzene |
InChI |
InChI=1S/C16H13Cl2I/c17-14-7-3-12(4-8-14)16(2-1-11-19)13-5-9-15(18)10-6-13/h2-10H,1,11H2 |
Clave InChI |
PJEKQLBKBXZPLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=CCCI)C2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



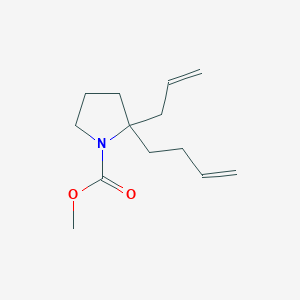

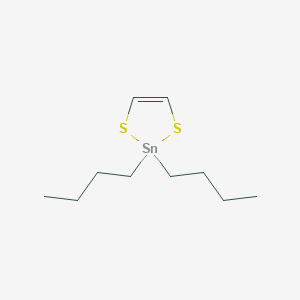
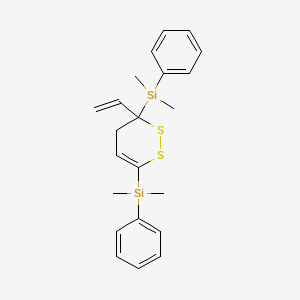
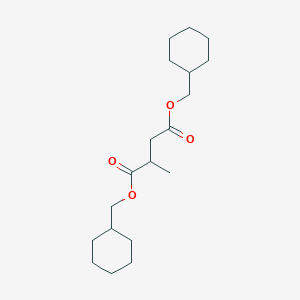
![(2S)-2-[(4-phenylphenoxy)methyl]oxirane](/img/structure/B14239259.png)
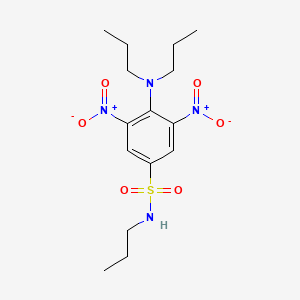
![N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239265.png)


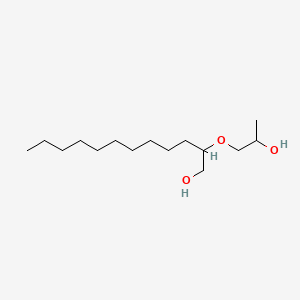
methanone](/img/structure/B14239296.png)

